molecular formula C6H2Br2F2 B2587350 1,3-Dibromo-2,4-difluorobenzene CAS No. 219926-41-7

1,3-Dibromo-2,4-difluorobenzene

Cat. No.: B2587350
CAS No.: 219926-41-7
M. Wt: 271.887
InChI Key: BWTOBPAYDSAFAG-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms and two fluorine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of compounds with different functional groups replacing the bromine atoms.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of 2,4-difluorobenzene.

Scientific Research Applications

1,3-Dibromo-2,4-difluorobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the development of advanced materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Chemical Biology: Utilized in studies involving halogenated aromatic compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogens influence the electron density on the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,2-Dibromo-3,5-difluorobenzene
  • 1,4-Dibromo-2,3-difluorobenzene

Uniqueness

1,3-Dibromo-2,4-difluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of bromine and fluorine atoms in the 1,3 and 2,4 positions, respectively, influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

1,3-dibromo-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTOBPAYDSAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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